molecular formula C5H3N3 B1219330 Pyrazinecarbonitrile CAS No. 19847-12-2

Pyrazinecarbonitrile

Cat. No.: B1219330
CAS No.: 19847-12-2
M. Wt: 105.1 g/mol
InChI Key: PMSVVUSIPKHUMT-UHFFFAOYSA-N
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Description

Pyrazinecarbonitrile: is an organic compound with the molecular formula C5H3N3. It is also known as 2-cyanopyrazine and is a member of the pyrazine family. This compound is characterized by a pyrazine ring substituted with a nitrile group. This compound is a colorless to yellow liquid with a slight solubility in water and a density of 1.174 g/mL at 25°C .

Biochemical Analysis

Biochemical Properties

Pyrazinecarbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs). It interacts with various enzymes and proteins during these reactions. For instance, this compound is used as a single-source precursor in the synthesis of NCNPs, which are known for their catalytic properties . Additionally, this compound is an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been studied for its cytotoxic activity against human colorectal carcinoma cell lines, including HT 29 and HCT116 . These studies indicate that this compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and leading to various biochemical effects. For example, this compound has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant toxicity . Studies in animal models have demonstrated that this compound can cause adverse effects at high doses, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of pyrazinamide. It interacts with enzymes such as nitrogenase and other cofactors involved in nitrogen metabolism . This compound can also affect metabolic flux by altering the levels of key metabolites in these pathways . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with cellular proteins . These interactions can influence the localization and accumulation of this compound within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus . These targeting signals ensure that this compound exerts its effects in the appropriate cellular context. Additionally, post-translational modifications, such as phosphorylation or acetylation, can further regulate the activity and function of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazinecarbonitrile can be synthesized through various methods. One common method involves the ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. This process involves the vapor-phase catalytic reaction, which converts 2-methylpyrazine to 2-cyanopyrazine .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow hydration in a manganese dioxide column reactor. This method involves passing a solution of this compound through a column packed with manganese dioxide at elevated temperatures, resulting in the formation of pyrazinamide as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Pyrazinecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur at the pyrazine ring, where halogens or other functional groups can replace hydrogen atoms under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid, while reduction can produce pyrazinecarboxaldehyde .

Comparison with Similar Compounds

    Pyrazinecarboxylic acid: Similar to pyrazinecarbonitrile but with a carboxyl group instead of a nitrile group.

    Pyrazinecarboxaldehyde: Contains an aldehyde group in place of the nitrile group.

    2-Methylpyrazine: A precursor in the synthesis of this compound, with a methyl group attached to the pyrazine ring.

Uniqueness: this compound is unique due to its nitrile functional group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-3-5-4-7-1-2-8-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSVVUSIPKHUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066540
Record name 2-Cyanopyrazine
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Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19847-12-2
Record name Pyrazinecarbonitrile
Source CAS Common Chemistry
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Record name Cyanopyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanopyrazine
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Record name 2-Pyrazinecarbonitrile
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Record name Pyrazinecarbonitrile
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Record name 2-CYANOPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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